[2-(Phenylsulfanyl)phenyl]methanamine
Overview
Description
[2-(Phenylsulfanyl)phenyl]methanamine: is a versatile chemical compound with the molecular formula C₁₃H₁₃NS and a molecular weight of 215.32 g/mol . It is characterized by the presence of a phenylsulfanyl group attached to a phenylmethanamine structure. This compound is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Phenylsulfanyl)phenyl]methanamine typically involves the reaction of 2-bromothiophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: [2-(Phenylsulfanyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Phenylsulfanyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is utilized in biological research to study its effects on various biological pathways. It serves as a probe to investigate enzyme activities and receptor interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is a candidate for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of [2-(Phenylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets. The phenylsulfanyl group can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .
Comparison with Similar Compounds
- [2-(Phenylsulfanyl)phenyl]ethanamine
- [2-(Phenylsulfanyl)phenyl]propanamine
- [2-(Phenylsulfanyl)phenyl]butanamine
Comparison: Compared to its analogs, [2-(Phenylsulfanyl)phenyl]methanamine exhibits unique properties due to the presence of the methanamine group. This structural difference affects its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(2-phenylsulfanylphenyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLYZQORDBVJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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